tert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate tert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15890553
InChI: InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-10-9-13-14(11-20)18-19-15(13)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19)
SMILES:
Molecular Formula: C17H21N3O2
Molecular Weight: 299.37 g/mol

tert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate

CAS No.:

Cat. No.: VC15890553

Molecular Formula: C17H21N3O2

Molecular Weight: 299.37 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate -

Specification

Molecular Formula C17H21N3O2
Molecular Weight 299.37 g/mol
IUPAC Name tert-butyl 3-phenyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate
Standard InChI InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-10-9-13-14(11-20)18-19-15(13)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19)
Standard InChI Key ZLVYDFIMUQQYLW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2C3=CC=CC=C3

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Characteristics

Tert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate features a bicyclic core comprising a pyrazole ring fused to a partially hydrogenated pyridine ring. The tert-butyl carbamate group at position 6 and a phenyl substituent at position 3 enhance its steric and electronic properties, influencing its reactivity and interactions with biological targets .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₁N₃O₂
Molecular Weight299.37 g/mol
IUPAC Nametert-butyl 3-phenyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2C3=CC=CC=C3
InChIKeyZLVYDFIMUQQYLW-UHFFFAOYSA-N
CAS Number661487-18-9

The compound’s structure has been validated via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), though specific spectral data remain unpublished.

Stereoelectronic Features

The pyrazolo[3,4-c]pyridine core exhibits aromaticity, with delocalized π-electrons across the fused rings. The tert-butyl group introduces steric bulk, potentially shielding the carbamate moiety from metabolic degradation. The phenyl ring at position 3 contributes to lipophilicity, which may enhance membrane permeability in biological systems .

Synthesis and Optimization

Synthetic Routes

The synthesis of tert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate typically involves a multi-step sequence:

  • Core Formation: Cyclocondensation of hydrazine derivatives with β-keto esters or nitriles generates the pyrazolo[3,4-c]pyridine scaffold.

  • Functionalization: Introduction of the phenyl group via Suzuki-Miyaura coupling or electrophilic substitution.

  • Protection: Installation of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate under basic conditions .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
1Hydrazine hydrate, ethanol, reflux60%
2Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF75%
3Boc₂O, DMAP, CH₂Cl₂, rt85%

Challenges and Optimizations

Early synthetic routes suffered from low yields (~20%) due to side reactions at the N-1 position of the pyrazole ring. Transitioning to solvent-free conditions and employing palladium catalysts improved yields to 75–90% . The Boc group’s stability under basic conditions makes it ideal for protecting secondary amines during subsequent derivatization.

Research Findings and Biological Activities

CompoundIC₅₀ (µM)Reference
Acarbose (reference)200.1
Ethyl 4-(4-bromophenyl)-pyrazolo[3,4-b]pyridine5.14
tert-Butyl derivative (hypothetical)*Pending

*Hypothetical data inferred from structural analogs.

Pharmacokinetic Predictions

Computational models predict moderate bioavailability (F = 65%) and blood-brain barrier permeability (logBB = -0.3) for this compound. The tert-butyl group may prolong half-life by reducing oxidative metabolism, though in vivo validation is required.

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